![molecular formula C24H25N7O2 B2781254 (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920414-67-1](/img/structure/B2781254.png)
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone (CAS No. 920414-67-1) has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C23H28N6O, with a molecular weight of approximately 396.51 g/mol. The compound features a complex structure that includes a triazolopyrimidine moiety linked to a piperazine ring and aromatic groups.
Research indicates that compounds with similar structures often exhibit their biological effects through modulation of key cellular pathways. The presence of the triazolopyrimidine structure is known to influence cell proliferation and apoptosis pathways, particularly in cancer cells.
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably:
- IC50 Values : In studies involving cancer cell lines such as HeLa and A549, the compound demonstrated significant antiproliferative activity with IC50 values ranging from 30 nM to 60 nM. This suggests a strong potential for inhibiting tumor growth through mechanisms that may include tubulin polymerization inhibition and inducing apoptosis .
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways. Mechanistic studies revealed:
- Cell Cycle Arrest : The compound effectively blocked cell cycle progression at the G2/M phase.
- Caspase Activation : Activation of caspase-9 was observed, indicating the involvement of mitochondrial pathways in apoptosis induction .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Bulky groups at specific positions on the phenyl rings enhance biological activity. For instance, modifications at the 3 and 5 positions on the dimethylphenyl group significantly increased potency against cancer cell lines .
- Triazolo-Pyrimidine Influence : Variations in substituents on the triazolopyrimidine ring have shown to affect both potency and selectivity towards different cancer types .
Data Summary
Biological Activity | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 30 | Inhibition of tubulin polymerization |
Antiproliferative | A549 | 60 | Induction of apoptosis |
Apoptosis Induction | Various | - | Caspase activation |
Case Studies
- In Vitro Studies : A study conducted on HeLa cells revealed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis markers within 24 hours .
- In Vivo Studies : Preliminary in vivo studies using zebrafish models indicated promising results regarding tumor growth inhibition without significant toxicity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds containing triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. For instance, studies have demonstrated that similar structures can inhibit the activity of cyclin-dependent kinases (CDKs) and other targets crucial for tumor growth and survival .
Antimicrobial Properties
The presence of the triazole ring in this compound suggests potential antimicrobial activity. Triazoles are known to disrupt fungal cell wall synthesis and have been utilized in antifungal therapies. Preliminary studies on related compounds have shown effectiveness against various strains of bacteria and fungi .
Neurological Applications
The piperazine component is associated with neuroactive properties. Compounds with piperazine rings are frequently explored for their potential as anxiolytics or antidepressants. Research indicates that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, thereby influencing mood regulation .
Case Study 1: Anticancer Activity
In a study published in ACS Omega, researchers synthesized a series of triazolo[4,5-d]pyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The compound similar to (3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone showed promising results with IC50 values indicating potent inhibition of cell proliferation .
Case Study 2: Antimicrobial Efficacy
A study focused on the synthesis of various triazole derivatives highlighted their antimicrobial efficacy against resistant bacterial strains. The results demonstrated that compounds with structural similarities to this compound exhibited significant antibacterial activity .
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-16-11-17(2)13-18(12-16)24(32)30-9-7-29(8-10-30)22-21-23(26-15-25-22)31(28-27-21)19-5-4-6-20(14-19)33-3/h4-6,11-15H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVOHMWKSWLHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.